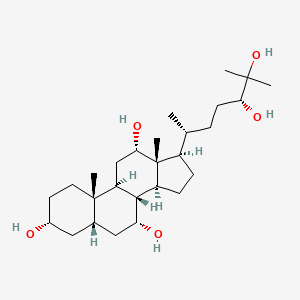
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is a bile acid metabolite, which is a four-ringed steroid acid formed along the cholesterol degradation pathway . This compound is significant in the study of bile acids and their role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves multiple steps. One method includes the reduction of corresponding epoxides prepared from 27-nor-5beta-cholest-25-ene-3alpha,7alpha,12alpha,24-tetrol using lithium aluminum hydride (LiAlH4) . The stereochemistry at C-24 and C-25 is crucial and is determined by comparison with oxidation products using osmium tetraoxide .
Industrial Production Methods
the compound can be extracted and purified using techniques such as gas chromatography and silica gel column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol undergoes various chemical reactions, including oxidation, reduction, and hydroxylation .
Common Reagents and Conditions
Oxidation: Osmium tetraoxide is used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Hydroxylation: Enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase catalyze hydroxylation reactions.
Major Products
The major products formed from these reactions include various hydroxylated derivatives of cholestane .
Wissenschaftliche Forschungsanwendungen
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is used in several scientific research applications:
Chemistry: It serves as a model compound for studying bile acid metabolism.
Biology: It is used to understand the role of bile acids in biological processes.
Medicine: Research on this compound helps in understanding cholesterol metabolism and related disorders.
Industry: It is used as a biomarker in geochemical studies to reconstruct animal evolution.
Wirkmechanismus
The mechanism of action of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves its role as a bile acid metabolite. It interacts with various enzymes and receptors involved in cholesterol metabolism . The molecular targets include enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5beta-cholestane-3alpha,7alpha,12alpha,24,26-pentol
- 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol
- 5beta-cholestane-3alpha,7alpha,12alpha-triol
Uniqueness
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is unique due to its specific stereochemistry at C-24 and C-25, which plays a crucial role in its biological activity and interactions .
Eigenschaften
CAS-Nummer |
58580-62-4 |
|---|---|
Molekularformel |
C27H48O5 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-15(6-9-22(30)25(2,3)32)18-7-8-19-24-20(14-23(31)27(18,19)5)26(4)11-10-17(28)12-16(26)13-21(24)29/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,22-,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
NHPWQASMMFUHIZ-FLRZZQOPSA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















